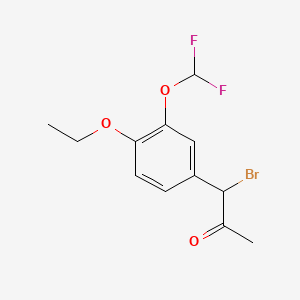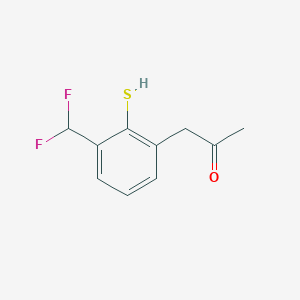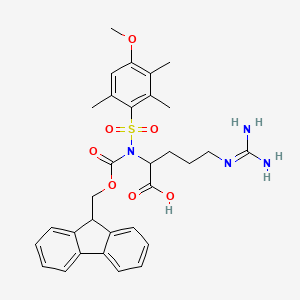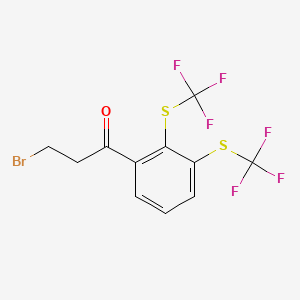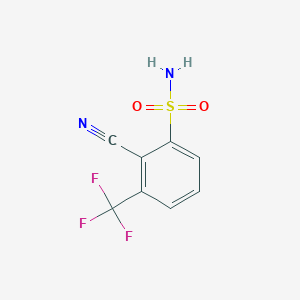
2-Cyano-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S It is characterized by the presence of a cyano group, a trifluoromethyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the cyano and trifluoromethyl groups onto a benzenesulfonamide scaffold. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonamide with a cyanating agent under suitable conditions. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyano or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-Cyano-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Cyano-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the cyano group.
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but with the trifluoromethyl group in a different position.
4-Cyano-3-(trifluoromethyl)benzenesulfonamide: Similar structure but with the cyano group in a different position.
Uniqueness
2-Cyano-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the cyano and trifluoromethyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these functional groups play a critical role.
Propriétés
Numéro CAS |
1197234-54-0 |
|---|---|
Formule moléculaire |
C8H5F3N2O2S |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
2-cyano-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-2-1-3-7(5(6)4-12)16(13,14)15/h1-3H,(H2,13,14,15) |
Clé InChI |
IMBCBLLBPNMSNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)N)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


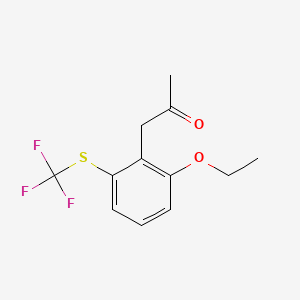
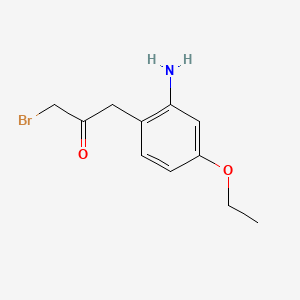



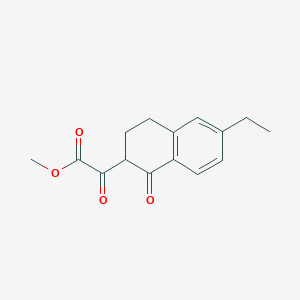
![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)
![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)
